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molecular formula C11H13F3N2O B190065 4-Morpholino-3-(trifluoromethyl)aniline CAS No. 105316-06-1

4-Morpholino-3-(trifluoromethyl)aniline

Cat. No. B190065
M. Wt: 246.23 g/mol
InChI Key: WRKWRSUBQVBAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07671058B2

Procedure details

A mixture of 4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine (compound of Reference Example 2; 1.20 g, 4.344 mmol), platinum(IV) oxide (0.10 g) and methanol (12 ml) was stirred at room temperature for 12.5 hours under hydrogen atmosphere. The reaction mixture was filtered and the residue obtained by evaporation of the solvent of the filtrate under reduced pressure was washed with n-hexane to give the title compound (0.62 g, 58%) as a colorless crystal.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[C:6]([C:16]([F:19])([F:18])[F:17])[CH:5]=1)([O-])=O>[Pt](=O)=O.CO>[O:13]1[CH2:12][CH2:11][N:10]([C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][C:6]=2[C:16]([F:18])([F:19])[F:17])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N1CCOCC1)C(F)(F)F
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 12.5 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the residue obtained by evaporation of the solvent of the filtrate under reduced pressure
WASH
Type
WASH
Details
was washed with n-hexane

Outcomes

Product
Details
Reaction Time
12.5 h
Name
Type
product
Smiles
O1CCN(CC1)C1=C(C=C(N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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